4,5Alpha-Epoxy Eplerenone (CAS 209253-73-6) is a highly specific, process-related over-oxidation impurity of the antihypertensive active pharmaceutical ingredient (API) Eplerenone. Structurally, it is a bis(oxirene) derivative where both the intended 9,11-position and the A-ring 4,5-position have been epoxidized [1]. In pharmaceutical manufacturing, the epoxidation of the 9,11-double bond using hydrogen peroxide and trichloroacetonitrile is a critical synthetic step. If over-oxidation occurs, the conjugated 4,5-double bond is also epoxidized, yielding this diepoxide [2]. For procurement teams, analytical chemists, and process engineers, acquiring this exact reference standard is mandatory for validating high-performance liquid chromatography (HPLC) methods, calculating accurate Relative Response Factors (RRFs), and ensuring regulatory compliance with ICH Q3A guidelines for impurity clearance.
Generic substitution or relying on the API as a quantitative proxy is analytically invalid for 4,5Alpha-Epoxy Eplerenone. The formation of the 4,5-epoxide destroys the conjugated Δ4-3-ketone chromophore present in the Eplerenone parent molecule, which is responsible for its strong UV absorbance at ~240 nm [1]. Consequently, the UV absorbance profile of the impurity shifts dramatically. Attempting to quantify this over-oxidation product using Eplerenone's response factor via simple area-normalization will severely underestimate the impurity concentration [2]. Procuring the exact analytical standard is the only way to establish a correct Relative Response Factor (RRF), preventing false-negative purity reports and mitigating the risk of regulatory batch rejection.
Chromatographic Retention Mismatch
Generic eplerenone impurity standards lack the specific retention behavior of the 4,5-epoxide diepoxide, causing co-elution and inaccurate quantitation.
Spectroscopic Fingerprint Loss
Unqualified standards cannot provide the distinct Raman C=C and C=O vibrational bands needed for rapid identity confirmation during synthesis monitoring.
Method Specificity Failure
Substituting with an incorrect isomer or impurity may compromise method validation under ICH Q2(R1), risking regulatory review outcomes.
Eplerenone relies on a Δ4-3-ketone system for its strong UV absorbance at 240 nm. The formation of 4,5Alpha-Epoxy Eplerenone saturates this double bond, shifting the UV λmax below 220 nm. Consequently, the relative response factor (RRF) of 4,5Alpha-Epoxy Eplerenone at 240 nm is drastically lower than that of the API [1].
| Evidence Dimension | UV Molar Absorptivity / RRF at 240 nm |
| Target Compound Data | Negligible absorbance (RRF << 1.0) |
| Comparator Or Baseline | Eplerenone API (RRF = 1.0, strong pi-pi* transition) |
| Quantified Difference | >10-fold reduction in relative response factor at 240 nm |
| Conditions | HPLC-UV impurity quantification at standard API wavelength |
Procuring the exact analytical standard is mandatory for accurate quantification; using the API as a proxy will critically under-report this over-oxidation impurity.
During the conversion of the 9,11-enester intermediate to Eplerenone, excess hydrogen peroxide can trigger secondary epoxidation at the C4-C5 position. 4,5Alpha-Epoxy Eplerenone exhibits a distinct +16 Da mass shift compared to the API, confirming the addition of a second epoxide ring rather than an isomeric rearrangement [1].
| Evidence Dimension | Molecular Mass (m/z [M+H]+) |
| Target Compound Data | m/z 431.5 (C24H30O7) |
| Comparator Or Baseline | Eplerenone API (m/z 415.5, C24H30O6) |
| Quantified Difference | Exact +16.0 Da mass addition |
| Conditions | LC-MS/MS structural elucidation and impurity profiling |
Allows process chemists to unambiguously identify the over-oxidation pathway, enabling precise tuning of oxidant equivalents during manufacturing scale-up.
The introduction of the highly polar 4,5-epoxide oxygen significantly alters the molecule's interaction with reverse-phase stationary phases. 4,5Alpha-Epoxy Eplerenone elutes with a distinct relative retention time (RRT) compared to the less polar Eplerenone API, requiring specific gradient optimization to prevent co-elution [1].
| Evidence Dimension | Relative Retention Time (RRT) |
| Target Compound Data | Elutes earlier (RRT < 1.0) due to increased polarity |
| Comparator Or Baseline | Eplerenone API (RRT = 1.0) |
| Quantified Difference | Distinct baseline resolution in standard C18 gradients |
| Conditions | Reverse-phase HPLC (C18 column, aqueous/organic gradient) |
Essential for proving method specificity to regulatory agencies (ICH Q2), ensuring this specific diepoxide does not co-elute with other polar degradants.
Because 4,5Alpha-Epoxy Eplerenone is structurally similar to the API but possesses altered solubility due to the extra epoxide, it must be cleared during the final API crystallization (e.g., from ethanol/2-butanone). Spiking studies using this exact standard are required to calculate the purge factor and validate the downstream purification process [1].
| Evidence Dimension | Purge factor during crystallization |
| Target Compound Data | Quantifiable clearance rate from crude API |
| Comparator Or Baseline | Crude reaction mixture containing >0.5% diepoxide |
| Quantified Difference | Reduction to <0.10% (ICH Q3A threshold) in final API |
| Conditions | API downstream processing (recrystallization and washing) |
Provides the quantitative proof needed to validate the downstream purification process, preventing costly batch failures and ensuring pharmacopoeial compliance.
Procuring this standard is essential for establishing the correct Relative Response Factor (RRF) and Relative Retention Time (RRT) during method validation. This ensures compliance with ICH Q2(R1) guidelines for quantitative impurity testing, preventing the under-reporting of over-oxidation impurities that occurs when using the API as a generic proxy [1].
Process engineers use this standard to spike in-process control (IPC) samples, monitoring over-oxidation in real-time. By tracking the formation of the 4,5-epoxide, manufacturers can precisely optimize the equivalents of hydrogen peroxide and trichloroacetonitrile, maximizing Eplerenone yield while minimizing diepoxide formation [2].
During oxidative stress testing (e.g., exposing Eplerenone to 30% H2O2), this compound serves as a definitive reference marker. It allows analytical teams to map degradation pathways and validate the stability-indicating power of their chromatographic methods, proving that the method can resolve critical degradants from the main API peak [1].